2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindoles Isoindoles are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through ring-closure reactions involving alkynes or intramolecular α-arylation of amino esters.
Introduction of the Bromobutyl Side Chain: The bromobutyl side chain can be introduced via nucleophilic substitution reactions using 1,4-dibromobutane.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition: The isoindole core can undergo cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cycloaddition: Common dienophiles include maleic anhydride and dimethyl acetylenedicarboxylate.
Major Products:
Reduction of the Nitro Group: Formation of 2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution of the Bromobutyl Side Chain: Formation of various substituted isoindoles depending on the nucleophile used.
Cycloaddition Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Industry:
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromobutyl side chain can undergo substitution reactions. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Chlorobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromobutyl)-5-amino-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness:
Biological Activity
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, with the CAS number 125207-39-8, is an organic compound belonging to the isoindole family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₂H₁₁BrN₂O₄, and it has a molecular weight of 327.13 g/mol .
The compound features a bromobutyl side chain and a nitro group, which may influence its biological interactions. Key physical properties include:
- Molecular Weight : 327.13 g/mol
- Melting Point : 102-104°C
- Density : 1.65 g/cm³
- Boiling Point : 459.4°C at 760 mmHg
- Flash Point : 231.6°C .
The biological activity of this compound is hypothesized to involve nucleophilic substitution reactions due to the presence of the bromine atom. This characteristic allows it to interact with various biological targets, potentially leading to therapeutic effects .
Antimicrobial Properties
Preliminary studies suggest that compounds within the isoindole family exhibit antimicrobial properties. While specific research on this compound is limited, related compounds have shown effectiveness against various pathogens.
Table 1: Comparative Antimicrobial Activity of Isoindole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Isoindole derivative A | Staphylococcus aureus | 32 µg/mL |
Isoindole derivative B | Escherichia coli | 64 µg/mL |
2-(4-Bromobutyl)-5-nitro... | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. While specific data on the cytotoxicity of this compound is not extensively documented, studies on similar isoindole derivatives indicate variable cytotoxic effects depending on concentration and cell line.
Table 2: Cytotoxic Effects of Related Isoindole Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Isoindole derivative C | HEK293T | 25 |
Isoindole derivative D | MCF7 | >100 |
2-(4-Bromobutyl)-5-nitro... | TBD | TBD |
Case Studies and Research Findings
Research into isoindole derivatives has revealed their potential as biological probes and therapeutic agents. For instance, studies have shown that modifications in the isoindole structure can lead to enhanced antibacterial activity or reduced cytotoxicity.
One notable study evaluated a series of isoindole derivatives for their quorum sensing inhibition capabilities against Pseudomonas aeruginosa. Although not directly involving our compound of interest, it highlights the therapeutic potential of isoindoles in combating drug-resistant infections .
Properties
IUPAC Name |
2-(4-bromobutyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBKILMXULFSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370780 |
Source
|
Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125207-39-8 |
Source
|
Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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